molecular formula C11H15NO B1167934 poly(deoxyguanosyl-5-ethyldeoxycytidine) CAS No. 124873-58-1

poly(deoxyguanosyl-5-ethyldeoxycytidine)

Cat. No.: B1167934
CAS No.: 124873-58-1
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(deoxyguanosyl-5-ethyldeoxycytidine) is a synthetic oligonucleotide polymer characterized by the presence of a 5-ethyl modification on the deoxycytidine residues paired with deoxyguanosine. Such modifications are often explored to enhance nuclease resistance or modulate binding affinity in therapeutic oligonucleotides .

Properties

CAS No.

124873-58-1

Molecular Formula

C11H15NO

Synonyms

poly(deoxyguanosyl-5-ethyldeoxycytidine)

Origin of Product

United States

Comparison with Similar Compounds

5-Methyl-2'-Deoxycytidine (5mdC)

  • Structure : A methyl group replaces the hydrogen at the 5-position of cytosine.
  • Key Properties :
    • Enhances duplex stability via hydrophobic interactions .
    • Natural epigenetic marker involved in gene regulation .
  • Synthesis : Commercial availability and established protocols for phosphoramidite derivatives (e.g., 5'-O-DMT-5-methyl-2'-deoxycytidine) facilitate incorporation into oligonucleotides .

5-Hydroxymethyl-2'-Deoxycytidine (5hmdC)

  • Structure : A hydroxymethyl group at the 5-position of cytosine.
  • Key Properties :
    • Participates in active DNA demethylation processes .
    • Reduces duplex stability due to hydrophilic and steric effects .
  • Synthesis : Requires protection strategies (e.g., tert-butyldimethylsilyl [TBDMS] groups) during phosphoramidite preparation to prevent oxidation .
  • Comparison to 5-Ethyl-dC : The ethyl group lacks the polar hydroxyl moiety of 5hmdC, favoring hydrophobic environments and possibly enhancing cellular uptake in therapeutic contexts .

Other Alkylated Derivatives

  • 5-Alkylamino-2'-Deoxycytidine: Alkylamino modifications (e.g., 5-propylamino-dC) are synthesized via nucleophilic substitution, introducing positive charges that enhance RNA binding .
  • Comparison to 5-Ethyl-dC: Unlike cationic alkylamino groups, the neutral ethyl group in poly(deoxyguanosyl-5-ethyldeoxycytidine) may reduce non-specific interactions with negatively charged biomolecules, improving specificity .

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